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Compound of Interest

Compound Name: 3,4-Dihydroxy-5-nitrobenzoic Acid

Cat. No.: B049579 Get Quote

Abstract: This document provides an in-depth technical overview of 3,4-Dihydroxy-5-
nitrobenzoic acid, a nitrated catechol derivative of significant interest in medicinal chemistry

and pharmacological research. We will explore its chemical identity, physicochemical

properties, and potential applications. This guide is intended for researchers, chemists, and

drug development professionals seeking a comprehensive understanding of this compound's

scientific context and practical utility.

Chemical Identity and Nomenclature
Accurate identification is the cornerstone of reproducible research. 3,4-Dihydroxy-5-
nitrobenzoic acid is known by several names across various databases and publications.

Understanding these synonyms is critical for conducting exhaustive literature searches and

ensuring clear communication within the scientific community.

The officially recognized IUPAC name for this compound is 3,4-dihydroxy-5-nitrobenzoic
acid[1]. It is a derivative of benzoic acid with two hydroxyl (-OH) groups at the 3 and 4 positions

and a nitro (-NO2) group at the 5 position of the benzene ring.

Table 1: Compound Identifiers
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Identifier Type Value Source(s)

IUPAC Name
3,4-dihydroxy-5-
nitrobenzoic acid

PubChem[1]

CAS Number 84211-30-3
PubChem, LGC Standards[1]

[2]

Molecular Formula C₇H₅NO₆ PubChem[1]

Molecular Weight 199.12 g/mol PubChem[1]

ChEMBL ID CHEMBL170549 PubChem[1]

PubChem CID 14450982 PubChem[1]

InChIKey
HDPSONAKHMNQPA-

UHFFFAOYSA-N
PubChem[1]

| Canonical SMILES| C1=C(C=C(C(=C1[O-])O)O)C(=O)O | PubChem[1][3] |

A comprehensive list of depositor-supplied synonyms is available through PubChem, which

includes variations in spacing and punctuation as well as database-specific identifiers like

DTXSID30560445 and AKOS016347771[1]. The structural relationship and nomenclature are

visualized below.

Caption: Structure of 3,4-dihydroxy-5-nitrobenzoic acid.

Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in biological and chemical

systems, influencing everything from solubility in assay buffers to its ability to cross cell

membranes. While extensive experimental data for 3,4-Dihydroxy-5-nitrobenzoic acid is not

widely published, its properties can be predicted based on its structure and data from closely

related analogs.

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Rationale / Comparison

pKa (most acidic) ~3.5-4.0 (Carboxylic Acid)

The carboxylic acid proton
is the most acidic.
Electron-withdrawing nitro
and hydroxyl groups on
the ring increase its acidity
compared to benzoic acid
(pKa 4.2).

pKa (phenolic) ~7.0-8.0

The phenolic protons are less

acidic than the carboxylic

proton. The nitro group's

electron-withdrawing effect

lowers the pKa of the phenolic

groups compared to catechol

(pKa ~9.2).

LogP ~1.0-1.5

The presence of three polar

groups (two hydroxyls, one

carboxyl) is offset by the nitro

group and the aromatic ring,

suggesting moderate

lipophilicity.

Aqueous Solubility Moderately Soluble

Expected to be soluble in polar

organic solvents and aqueous

bases. Solubility in acidic or

neutral water is likely limited

but enhanced by the polar

functional groups.

| Appearance | Likely a yellow or brownish solid | The nitro-aromatic system often imparts color.

For example, 4-Hydroxy-3-nitrobenzoic acid is a solid[4]. |

Causality Insight: The interplay of the electron-withdrawing nitro group and the electron-

donating hydroxyl groups significantly influences the molecule's electronic distribution. This
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affects not only the acidity (pKa) of the functional groups but also its reactivity and potential to

participate in hydrogen bonding, which is crucial for receptor-ligand interactions.

Potential Research Applications and Biological
Context
While specific research on 3,4-Dihydroxy-5-nitrobenzoic acid itself is limited in widely

accessible literature, its structural motifs—a catechol and a nitrobenzoic acid—are present in

many biologically active molecules. This allows us to infer its potential applications and areas

for future investigation.

Enzyme Inhibition: Catechol derivatives are well-known inhibitors of various enzymes, often

through metal chelation at the active site or by acting as antioxidants that modulate enzyme

activity. The nitro group can further enhance binding affinity or introduce specific electronic

interactions. A primary area of investigation would be its effect on catechol-O-

methyltransferase (COMT), an enzyme that metabolizes catechols.

Antioxidant and Radical Scavenging Activity: The catechol moiety is a classic antioxidant

pharmacophore. It can donate hydrogen atoms to neutralize free radicals. The addition of an

electron-withdrawing nitro group can modulate this activity, a key experimental question for

researchers.

Intermediate for Chemical Synthesis: This compound serves as a valuable precursor or

intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical

industry[3]. The functional groups (carboxyl, hydroxyl, nitro) offer multiple handles for

chemical modification.

The logical workflow for investigating a compound like this, from initial characterization to

biological screening, is outlined below.

Phase 1: Characterization Phase 2: Biological Screening Phase 3: Lead Optimization

Synthesis & 
Purification

Structural 
Verification (NMR, MS)

Physicochemical 
Profiling (pKa, LogP)

Primary Target 
Screening (e.g., COMT)

Advance
Candidate Antioxidant 

Assays (e.g., DPPH)
Cell Viability 

Assays
Hit-to-Lead 
Chemistry

Identify
Hit In Vivo 

Testing
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Click to download full resolution via product page

Caption: A generalized workflow for novel compound investigation.

Experimental Protocol: Purity Assessment by High-
Performance Liquid Chromatography (HPLC)
Trustworthiness in research demands rigorous validation of starting materials. The following

protocol outlines a general method for assessing the purity of 3,4-Dihydroxy-5-nitrobenzoic
acid.

Objective: To determine the purity of a sample of 3,4-Dihydroxy-5-nitrobenzoic acid using

reverse-phase HPLC with UV detection.

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The

polar nature of our analyte makes it well-suited for this technique. A C18 column is a standard

choice for providing a non-polar stationary phase. The mobile phase consists of an acidified

aqueous component (to keep the carboxylic acid protonated and improve peak shape) and an

organic modifier (to elute the compound). UV detection is chosen because the aromatic ring

and nitro group are strong chromophores.

Materials:

3,4-Dihydroxy-5-nitrobenzoic acid sample

HPLC-grade acetonitrile (ACN)

HPLC-grade water

Trifluoroacetic acid (TFA)

Volumetric flasks and pipettes

HPLC system with UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm

particle size)

Methodology:
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Mobile Phase Preparation:

Mobile Phase A: 0.1% TFA in Water. Add 1 mL of TFA to 1 L of HPLC-grade water. Mix

thoroughly.

Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1 mL of TFA to 1 L of HPLC-grade ACN.

Mix thoroughly.

Insight: TFA acts as an ion-pairing agent and maintains a low pH (~2) to ensure the

carboxyl group is fully protonated, preventing peak tailing and leading to sharper, more

symmetrical peaks.

Standard Preparation:

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1

mg/mL stock solution.

Perform a serial dilution to create working standards (e.g., 100 µg/mL, 50 µg/mL, 10

µg/mL).

HPLC Conditions:

Column: C18, 4.6 x 150 mm, 5 µm

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Detection Wavelength: 280 nm (or scan for optimal wavelength)

Column Temperature: 30 °C

Gradient Elution:
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Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

20.0 5 95

25.0 5 95

25.1 95 5

| 30.0 | 95 | 5 |

Analysis and Validation:

Inject a blank (50:50 mobile phase) to establish a baseline.

Inject the standards to generate a calibration curve.

Inject the sample solution.

Self-Validation: The purity is calculated as the area of the main peak divided by the total

area of all peaks, expressed as a percentage (Area %). A linear calibration curve (R² >

0.999) from the standards validates the quantitative aspect of the method. The retention

time of the sample peak should match that of the standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,4-Dihydroxy-5-
nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049579#3-4-dihydroxy-5-nitrobenzoic-acid-
synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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